molecular formula C4H4O5 B104096 (2S,3S)-oxirane-2,3-dicarboxylic acid CAS No. 17087-75-1

(2S,3S)-oxirane-2,3-dicarboxylic acid

Cat. No. B104096
CAS RN: 17087-75-1
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-LWMBPPNESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-oxirane-2,3-dicarboxylic acid, commonly known as L-EDDA, is a chiral building block used in the synthesis of various compounds. It is an important intermediate in the production of drugs, agrochemicals, and other fine chemicals. L-EDDA is a white crystalline solid, soluble in water, and has a melting point of 243-245°C.

Mechanism Of Action

L-EDDA acts as a chiral building block in the synthesis of compounds with specific stereochemistry. It is involved in the formation of chiral centers in the molecules, which are important for their biological activity.

Biochemical And Physiological Effects

L-EDDA does not have any direct biochemical or physiological effects as it is not used as a drug. However, the compounds synthesized using L-EDDA may have various biological activities, depending on their structure and stereochemistry.

Advantages And Limitations For Lab Experiments

The use of L-EDDA as a chiral building block has several advantages. It is a readily available and inexpensive compound. It is also easy to handle and store. However, the synthesis of L-EDDA requires specialized equipment and expertise, which may limit its use in some labs.

Future Directions

L-EDDA has several potential future directions in scientific research. It can be used in the synthesis of new drugs and agrochemicals with specific stereochemistry and biological activity. It can also be used in the development of new catalysts for asymmetric synthesis. Further research can also be done to improve the synthesis methods of L-EDDA and to explore its potential applications in other fields.

Scientific Research Applications

L-EDDA has found various applications in scientific research. It is used as a chiral auxiliary in the synthesis of chiral compounds. It is also used in the synthesis of various biologically active compounds, such as antiviral and anticancer agents.

properties

CAS RN

17087-75-1

Product Name

(2S,3S)-oxirane-2,3-dicarboxylic acid

Molecular Formula

C4H4O5

Molecular Weight

132.07 g/mol

IUPAC Name

(2S,3S)-oxirane-2,3-dicarboxylic acid

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m0/s1

InChI Key

DCEMCPAKSGRHCN-LWMBPPNESA-N

Isomeric SMILES

[C@H]1([C@H](O1)C(=O)O)C(=O)O

SMILES

C1(C(O1)C(=O)O)C(=O)O

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
calcium epoxysuccinate
Quantity
2 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
97%

Synthesis routes and methods II

Procedure details

The acid calcium epoxysuccinate obtained by the epoxidation was reacted in acetic acid with the aid of concentrated sulphuric acid to form calcium sulphate and epoxysuccinic acid. For this purpose, 50 g. of acid calcium epoxysuccinate, having a calcium content of 11.9% by weight, and 15 g. of concentrated sulphuric acid were introduced, with stirring, into 300 ml. of glacial acetic acid. The suspension was kept at 20° C. for 2 hours with stirring, and then heated to 70° C. After 2 more hours the reaction was complete and the calcium sulphate was filtered off. The calcium sulphate was washed three times with 30 ml. of glacial acetic acid.
Name
calcium epoxysuccinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.